molecular formula C11H10BrN B11870448 5-Bromo-2,7-dimethylquinoline

5-Bromo-2,7-dimethylquinoline

Cat. No.: B11870448
M. Wt: 236.11 g/mol
InChI Key: NKTLBFOFSRKYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,7-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound Quinoline and its derivatives are known for their broad spectrum of biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,7-dimethylquinoline can be achieved through several methods. One common approach involves the bromination of 2,7-dimethylquinoline. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly and sustainable methods, such as solvent-free reactions or microwave-assisted synthesis, is also being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,7-dimethylquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The methyl groups can participate in electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid in the presence of a catalyst can be used for nitration or sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products such as 5-amino-2,7-dimethylquinoline or 5-thio-2,7-dimethylquinoline.

    Electrophilic Substitution: Products like 5-nitro-2,7-dimethylquinoline or 5-sulfonyl-2,7-dimethylquinoline.

    Oxidation and Reduction: Various quinoline derivatives with altered oxidation states.

Scientific Research Applications

5-Bromo-2,7-dimethylquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2,7-dimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,8-dimethylquinoline
  • 5,7-Dibromo-8-hydroxyquinoline
  • 4-Hydroxy-2-quinoline

Comparison

5-Bromo-2,7-dimethylquinoline is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. For example, 7-Bromo-2,8-dimethylquinoline has a different bromine position, which can lead to variations in its reactivity and applications. Similarly, 5,7-Dibromo-8-hydroxyquinoline has additional bromine and hydroxyl groups, which can enhance its biological activity but also alter its chemical properties.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

5-bromo-2,7-dimethylquinoline

InChI

InChI=1S/C11H10BrN/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,1-2H3

InChI Key

NKTLBFOFSRKYJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.